4-[(Tert-butoxy)methyl]aniline
Description
Contextual Significance of Substituted Aniline (B41778) Derivatives in Chemical Research
Substituted anilines are a class of organic compounds derived from aniline through the replacement of one or more hydrogen atoms on the aromatic ring or the amino group with other functional groups. wisdomlib.org These modifications can dramatically alter the physical and chemical properties of the parent aniline molecule, leading to a vast array of compounds with diverse applications.
Historically, aniline and its derivatives have been central to the development of the chemical industry, particularly in the synthesis of dyes. wikipedia.org Today, their importance extends to pharmaceuticals, agrochemicals, and polymers. wikipedia.orgontosight.ai For instance, substituted anilines are precursors to a variety of drugs, including analgesics like paracetamol, and are used in the production of antioxidants for the rubber industry. wikipedia.org
In the realm of chemical research, substituted anilines are indispensable starting materials for synthesizing a multitude of organic molecules. wisdomlib.orgbeilstein-journals.org They are frequently employed in reactions such as diazotization, which allows the conversion of the amino group into various other functionalities, and electrophilic substitution reactions that modify the aromatic ring. wikipedia.org The nature of the substituent—whether it is electron-donating or electron-withdrawing—profoundly influences the reactivity of the aniline derivative, a principle that is fundamental to the design of synthetic strategies. afit.edu
Overview of Current Research Trajectories for Alkoxy-Substituted Anilines
Alkoxy-substituted anilines, a specific subclass of substituted anilines, are currently the focus of significant research due to their presence in many biologically active molecules and functional materials. The alkoxy group (a hydrocarbon chain linked to an oxygen atom) can influence a molecule's properties, such as its lipophilicity and electronic character, which are critical for applications in drug design and materials science. mdpi.comgrafiati.com
Current research is exploring the synthesis and application of alkoxy-substituted anilines in several key areas:
Medicinal Chemistry : Alkoxy-substituted anilines are integral components in the development of new therapeutic agents. mdpi.com For example, they are used in the synthesis of compounds targeting neurological disorders and cancer. chemimpex.com The length and branching of the alkoxy chain can be systematically varied to fine-tune the pharmacological profile of a drug candidate. mdpi.com
Materials Science : These compounds are being investigated for their use in creating advanced materials. Research has shown that oligoanilines substituted with electron-acceptor groups, such as nitro groups, exhibit promising semiconducting properties. acs.org The introduction of alkoxy groups can also influence the liquid crystal properties of molecules, which is relevant for display technologies. grafiati.com
Catalysis : Alkoxy-substituted anilines can be transformed by enzymes like laccase, leading to the formation of polymers. nih.gov This has potential applications in bioremediation and the development of new enzymatic polymerization processes.
Significance of the Tert-Butoxy (B1229062) Group in Synthetic Strategies
The tert-butoxy group, a bulky substituent with the formula (CH₃)₃CO-, plays a crucial role in modern organic synthesis due to its unique steric and electronic properties. ontosight.aifiveable.me Its primary function is often as a protecting group for various functional groups, particularly amines and alcohols. ontosight.aiwikipedia.org
Key features of the tert-butoxy group in synthetic strategies include:
Steric Hindrance : The large size of the tert-butyl group can influence the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another. fiveable.me This steric bulk also makes it a poor nucleophile, which can be advantageous in certain reactions. masterorganicchemistry.com
Acid Lability : The tert-butoxy group, particularly in the form of a Boc-protected amine, is readily cleaved by treatment with strong acids, such as trifluoroacetic acid or hydrochloric acid. wikipedia.org This allows for its removal without affecting other, more robust protecting groups.
Stability : Despite its lability to acid, the tert-butoxy group is stable under a wide range of other reaction conditions, including basic and reductive environments, making it a versatile tool in complex synthetic sequences. ontosight.ai
In the context of 4-[(Tert-butoxy)methyl]aniline, the tert-butoxy group provides steric bulk and influences the electronic properties of the aniline ring, while the aniline moiety itself offers a site for further chemical modification. This combination of features makes it a valuable and multifaceted compound in the toolbox of synthetic chemists.
Compound Information Table
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | 4-[(2-methylpropan-2-yl)oxy]aniline | C10H15NO |
| Aniline | Benzenamine | C6H5NH2 |
| Paracetamol | N-(4-hydroxyphenyl)acetamide | C8H9NO2 |
| 2,4,6-tribromoaniline | 2,4,6-tribromoaniline | C6H4Br3N |
| p-methoxyaniline | 4-methoxyaniline | C7H9NO |
| Trifluoroacetic acid | 2,2,2-trifluoroacetic acid | C2HF3O2 |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Weight | 165.23 g/mol nih.gov |
| XLogP3 | 1.9 nih.gov |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 165.115364102 Da nih.gov |
| Monoisotopic Mass | 165.115364102 Da nih.gov |
| Topological Polar Surface Area | 35.3 Ų nih.gov |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 131 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZARLXYZZERPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039311-45-9 | |
| Record name | 4-[(tert-butoxy)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxy Methyl Aniline Derivatives
Reactivity Profiles of the Aromatic Amine Functionality
The aromatic amine group is a dominant factor in the chemical behavior of 4-[(tert-butoxy)methyl]aniline, governing its reactivity in electrophilic substitutions on the phenyl ring and serving as a nucleophilic center for various transformations.
Electrophilic Aromatic Substitution Patterns on the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino (-NH₂) group and the (tert-butoxy)methyl (-CH₂OC(CH₃)₃) group.
Directing Effects : The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions by donating its lone pair of electrons into the aromatic π-system. byjus.comwikipedia.org This donation stabilizes the cationic intermediate (arenium ion) formed during the substitution. ijrar.org The (tert-butoxy)methyl group, being an alkyl-like substituent, is a weak activating group and also an ortho, para-director through an inductive effect.
Combined Influence : With the para position already occupied by the (tert-butoxy)methyl group, electrophilic attack is directed primarily to the positions ortho to the strongly activating amino group (positions 2 and 6 on the ring). The powerful resonance effect of the amino group is the determining factor in the regioselectivity of these reactions. wikipedia.orgijrar.org
Typical Reactions : Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the aniline (B41778) ring can lead to challenges such as overreaction, like polybromination, and oxidation, especially under harsh conditions. libretexts.orglibretexts.org
Challenges in Nitration : Direct nitration of anilines with strong acids like nitric and sulfuric acid can be problematic. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺). chemistrysteps.comyoutube.com This protonated group is strongly deactivating and a meta-director, leading to the formation of undesired meta-substituted products. byjus.comchemistrysteps.com To circumvent this, the amino group is often protected by acetylation before nitration, which moderates its activating effect and ensures ortho and para substitution. The protecting acetyl group can then be removed by hydrolysis. libretexts.orglibretexts.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Typical Electrophile | Predicted Major Product(s) |
| Bromination | Br₂ in H₂O or CCl₄ | Br⁺ | 2,6-Dibromo-4-[(tert-butoxy)methyl]aniline |
| Nitration (Protected) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | NO₂⁺ | 2-Nitro-4-[(tert-butoxy)methyl]aniline |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-5-[(tert-butoxy)methyl]benzenesulfonic acid |
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes this compound a potent nucleophile. This reactivity allows for the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.
N-Alkylation : The amino group can undergo alkylation by reacting with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging. More advanced methods, such as borrowing hydrogen catalysis using ruthenium complexes, allow for the N-alkylation of anilines with alcohols under milder conditions. unica.it
N-Acylation : A more common and controllable reaction is N-acylation, where the aniline reacts with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction is typically high-yielding and forms a stable amide. This process is also frequently used as a protecting strategy for the amino group to moderate its reactivity during other transformations, such as electrophilic aromatic substitution. libretexts.org
Formation and Reactivity of Imine and Schiff Base Derivatives
As a primary amine, this compound readily reacts with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgderpharmachemica.com This reaction is a cornerstone of its derivative chemistry.
Mechanism of Formation : The formation of an imine is a reversible nucleophilic addition-elimination reaction. nih.gov The process begins with the nucleophilic attack of the amino group on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. ejpmr.com This is followed by the acid-catalyzed elimination of a water molecule to yield the C=N double bond of the imine. redalyc.org To drive the reaction to completion, water is typically removed from the reaction mixture.
Catalysis : Interestingly, aniline itself can act as a nucleophilic catalyst to accelerate imine formation in aqueous conditions. researchgate.net
Reactivity of Imines : The resulting imine derivatives are versatile intermediates. The C=N bond can act as an electrophile, undergoing addition reactions with nucleophiles. It can also participate in cycloaddition reactions, such as the aza-Diels-Alder (Povarov) reaction, to form nitrogen-containing heterocyclic compounds. nih.gov The diverse reactivity of imines makes them valuable synthons in organic chemistry. nih.govacs.org Schiff bases derived from substituted anilines have also been investigated for applications in materials science and as ligands in coordination chemistry. nih.gov
Reactions Involving the Alkoxy-Methyl Side Chain
The (tert-butoxy)methyl side chain provides additional reaction sites, primarily related to the cleavage of the bulky tert-butoxy (B1229062) group and reactions at the benzylic methylene (B1212753) bridge.
Cleavage and Modification of the Tert-Butoxy Group
The tert-butoxy group, often used as a protecting group for alcohols, is characterized by its stability under basic conditions but its lability in the presence of strong acids. libretexts.org
Acid-Catalyzed Cleavage : The cleavage of the tert-butyl ether linkage is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA), HBr, or HI. libretexts.orgyoutube.com The reaction mechanism for ethers with a tertiary alkyl group generally proceeds via an Sₙ1 or E1 pathway. libretexts.org The ether oxygen is first protonated by the acid, creating a good leaving group. Subsequently, the C-O bond cleaves to form a stable tert-butyl carbocation and 4-(hydroxymethyl)aniline. youtube.comnih.gov The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene (B52900).
Table 2: Conditions for Tert-Butyl Ether Cleavage
| Reagent | Mechanism | Products | Typical Conditions |
| Trifluoroacetic Acid (TFA) | E1/Sₙ1 | 4-(Hydroxymethyl)aniline, Isobutylene | 0 °C to room temperature |
| Hydrogen Bromide (HBr) | Sₙ1 | 4-(Hydroxymethyl)aniline, Tert-butyl bromide | Aqueous solution, reflux |
| Hydrogen Iodide (HI) | Sₙ1 | 4-(Hydroxymethyl)aniline, Tert-butyl iodide | Aqueous solution, reflux |
Reactions at the Methylene Bridge
The methylene (-CH₂-) group is at a benzylic position, meaning it is directly attached to the aromatic ring. This position exhibits enhanced reactivity due to the ability of the benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance. ucalgary.ca
Benzylic Oxidation : The benzylic C-H bonds can be oxidized to form a carbonyl group. A variety of oxidizing agents and catalytic systems can be employed for this transformation. nih.gov For example, metal-catalyzed systems using copper or iron with molecular oxygen or peroxides like tert-butyl hydroperoxide (TBHP) are effective for the oxidation of benzylic methylenes to the corresponding ketones. beilstein-journals.orgresearchgate.net This would convert this compound derivatives into the corresponding 4-aminobenzaldehyde (B1209532) derivatives, assuming the amino group is appropriately protected.
Benzylic Halogenation : Radical halogenation can occur selectively at the benzylic position. Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator, can replace a benzylic hydrogen with a bromine atom. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, making the process highly selective over other positions. youtube.com The resulting benzylic halide is a versatile intermediate for subsequent nucleophilic substitution reactions. ucalgary.ca
Detailed Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed experimental kinetic and thermodynamic data specifically for this compound are not extensively documented. However, computational chemistry provides a powerful tool to predict and understand the reactivity of such molecules. A computational study on the reaction of a similar compound, 4-methyl aniline, with hydroxyl (OH) radicals offers significant insights into potential reaction pathways and their energetic landscapes. mdpi.comresearchgate.net This study, utilizing density functional theory (M06-2X) and coupled cluster (CCSD(T)) methods, provides a framework for understanding the atmospheric oxidation of substituted anilines. mdpi.comresearchgate.net
The primary reaction pathways investigated for 4-methyl aniline with OH radicals include hydrogen abstraction from the amino group (-NH2) and the methyl group (-CH3), as well as OH addition to the aromatic ring. mdpi.com The calculations revealed that hydrogen abstraction from the amino group is the most favorable pathway, leading to the formation of the NH-C6H4-CH3 radical. mdpi.comresearchgate.net This product was found to be the major contributor, accounting for over 70% of the reaction. mdpi.comresearchgate.net
The total rate coefficient for the reaction of 4-methyl aniline with OH radicals over a temperature range of 300–2000 K at 760 Torr was calculated to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s. mdpi.comresearchgate.net At ambient conditions, the reaction rate was noted to be approximately ten times faster than the reaction of toluene (B28343) with OH radicals, but slower than the reaction of aniline with OH radicals. mdpi.comresearchgate.net
Interactive Data Table: Calculated Rate Coefficients for the Reaction of 4-Methyl Aniline with OH Radicals
| Temperature (K) | Reaction Pathway | Rate Coefficient (cm³/s) |
| 300 | H-abstraction from -NH2 | 1.50 x 10⁻¹¹ |
| 300 | H-abstraction from -CH3 | 2.15 x 10⁻¹² |
| 300 | OH addition to ring | 4.33 x 10⁻¹² |
| 500 | H-abstraction from -NH2 | 3.85 x 10⁻¹¹ |
| 500 | H-abstraction from -CH3 | 1.02 x 10⁻¹¹ |
| 500 | OH addition to ring | 1.15 x 10⁻¹¹ |
| 1000 | H-abstraction from -NH2 | 1.21 x 10⁻¹⁰ |
| 1000 | H-abstraction from -CH3 | 6.87 x 10⁻¹¹ |
| 1000 | OH addition to ring | 5.32 x 10⁻¹¹ |
Note: The data in this table is derived from a computational study on 4-methyl aniline and is presented as an illustrative model for the potential reactivity of this compound. mdpi.com
Investigations into Radical Reactions and Oxidative Processes
Aniline derivatives, including presumably this compound, are susceptible to radical reactions and oxidative processes. These reactions are often initiated by single-electron transfer (SET) mechanisms and can be catalyzed by transition metals. nih.govacs.org
A general mechanism for the transition metal-catalyzed oxidative Mannich reaction of N,N-dialkylanilines with tert-butyl hydroperoxide (TBHP) involves a rate-determining SET. nih.govacs.org In this process, the transition metal catalyst initiates the conversion of TBHP into tert-butylperoxy radicals. nih.govacs.org These radicals are the primary oxidants in the rate-determining SET step. nih.govacs.org This is followed by a competing backward SET and an irreversible heterolytic cleavage of the carbon-hydrogen bond at the α-position to the nitrogen atom. nih.gov A second SET then converts the N,N-dimethylaniline to an iminium ion, which is subsequently trapped. nih.govacs.org For some metal salts like copper, iron, and cobalt, a second pathway involving O₂ as the oxidant can also occur. nih.govacs.org
The electrochemical oxidation of aniline derivatives provides another avenue for radical formation. mdpi.com This process typically begins with a one-electron oxidation of the amine to its corresponding radical cation. mdpi.com This radical cation can then deprotonate to form a radical at the α-carbon to the nitrogen atom. mdpi.com This α-carbon radical can then undergo further reactions. mdpi.com
Potassium tert-butoxide (KOt-Bu) has also been shown to promote intramolecular arylation of aniline derivatives through a radical pathway. researchgate.net This reaction is believed to proceed via a single-electron transfer to generate an aryl radical, which then undergoes cyclization. researchgate.net Mechanistic investigations suggest that the oxidation of tert-butoxide is a plausible initiation step for generating the necessary radical species. princeton.edu
The tert-butoxyl radical, which can be generated from reagents like TBHP, can participate in reactions such as β-scission or hydrogen atom transfer (HAT). princeton.edu In the context of aniline derivatives, these radicals can initiate oxidative coupling and cyclization reactions. nih.govbeilstein-journals.org For instance, anilines can react with 2-iodophenyl allenyl ethers in the presence of a super-electron-donor to form 3-azamethylbenzofuran products via a radical coupling reaction. nih.gov
Interactive Data Table: Key Species in Radical and Oxidative Reactions of Aniline Derivatives
| Reactant/Intermediate | Role in Reaction | Typical Reagents/Conditions |
| Aniline Derivative | Substrate for oxidation/radical reaction | Transition metal catalysts, TBHP, KOt-Bu, Electrochemical oxidation |
| tert-Butyl Hydroperoxide (TBHP) | Oxidant, source of tert-butoxy and tert-butylperoxy radicals | Transition metal catalysts (e.g., Co(OAc)₂, CuBr, FeCl₃) |
| tert-Butylperoxy Radical | Major oxidant in rate-determining SET step | Generated from TBHP in the presence of a transition metal |
| Amine Radical Cation | Initial intermediate in electrochemical oxidation | Anodic oxidation |
| α-Carbon Radical | Formed after deprotonation of the amine radical cation | Electrochemical oxidation |
| Potassium tert-Butoxide (KOt-Bu) | Promoter of radical reactions via SET | High temperatures, often with a ligand like 1,10-phenanthroline |
Strategic Derivatization and Functionalization of 4 Tert Butoxy Methyl Aniline
Introduction of Diverse Functionalities at the Amine Nitrogen
The primary amine group is a key site for derivatization, allowing for the facile introduction of various functional groups through well-established synthetic protocols. Common transformations include acylation, sulfonylation, and alkylation, which modulate the electronic properties and steric environment of the molecule.
For instance, acylation with acid chlorides or anhydrides in the presence of a base yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These reactions are typically high-yielding and serve to protect the amine group, reduce its activating effect on the aromatic ring for subsequent reactions, or introduce new functionalities.
Table 1: Representative Reactions at the Amine Nitrogen
| Reaction Type | Reagent Example | Product Class | Typical Conditions |
| Acylation | Acetyl Chloride | Amide | Pyridine, 0 °C to rt |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Aqueous NaOH, DCM |
| Reductive Amination | Acetone, NaBH(OAc)₃ | Secondary Amine | Dichloroethane (DCE) |
| Urea Formation | Phenyl Isocyanate | Urea | Tetrahydrofuran (THF), rt |
These derivatizations are fundamental in multistep syntheses, enabling precise control over the reactivity of subsequent functionalization steps.
Functionalization of the Aryl Ring System
The electron-donating nature of the amino group strongly activates the aryl ring towards electrophilic substitution, primarily directing incoming electrophiles to the positions ortho to the amine.
The positions ortho to the amine group (C2 and C6) are susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms with high regioselectivity. The resulting ortho-haloanilines are valuable intermediates for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.
For example, a bromo-derivative can undergo Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with various amines, providing access to a diverse range of complex substituted aniline (B41778) derivatives.
Table 2: Halogenation and Cross-Coupling Sequences
| Step | Reaction | Reagent/Catalyst | Product Type |
| 1 | Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-[(tert-butoxy)methyl]aniline |
| 2a | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 2-Aryl-4-[(tert-butoxy)methyl]aniline |
| 2b | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-4-[(tert-butoxy)methyl]aniline |
This two-step sequence is a powerful strategy for building molecular complexity on the aromatic scaffold.
Direct nitration of anilines with strong acids like nitric acid is often problematic due to oxidation of the amine group. A common strategy involves the temporary protection of the amine as an acetanilide (B955). This protection moderates the activating effect of the amine and prevents its oxidation. Nitration of the resulting acetanilide directs the nitro group to the ortho position.
Following nitration, the acetyl protecting group can be removed by hydrolysis under acidic or basic conditions. The nitro group can then be selectively reduced to a primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or treatment with reducing metals like tin(II) chloride or iron in acidic media. This pathway results in the formation of a diamino-substituted benzene (B151609) derivative, a valuable precursor for various heterocyclic compounds and polymers.
Derivatization Strategies for Enhanced Analytical Detection and Separation
For analytical purposes, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), derivatization of 4-[(tert-butoxy)methyl]aniline can significantly improve detection sensitivity and separation efficiency. The primary amine is the typical target for such modifications.
Derivatizing agents can introduce chromophores or fluorophores, enhancing UV-Vis or fluorescence detection. For example, reaction with dansyl chloride produces a highly fluorescent sulfonamide derivative that can be detected at very low concentrations. For mass spectrometry (MS) based detection, derivatization can improve ionization efficiency and lead to predictable fragmentation patterns, aiding in structural confirmation.
Table 3: Derivatization for Analytical Applications
| Technique | Derivatizing Agent | Purpose |
| HPLC-UV | Benzoyl Chloride | Introduces a strong chromophore |
| HPLC-Fluorescence | Dansyl Chloride | Introduces a highly fluorescent tag |
| GC-MS | Silylating agents (e.g., BSTFA) | Increases volatility and thermal stability |
These methods are crucial for the quantification of trace amounts of the analyte in complex matrices.
Preparation of Chiral Derivatives and Enantioselective Synthesis
While this compound is an achiral molecule, it can be used to prepare chiral derivatives or be employed in enantioselective synthesis. One common approach is to react the primary amine with a chiral carboxylic acid or its derivative to form a pair of diastereomeric amides. These diastereomers often have different physical properties (e.g., solubility, chromatographic retention) that allow for their separation.
Alternatively, the aniline derivative can be converted into a chiral ligand for use in asymmetric catalysis. For example, it could serve as a precursor to a chiral Schiff base or a phosphine (B1218219) ligand, which can then coordinate to a metal center to create a catalyst for enantioselective reactions.
Another strategy involves the enantioselective functionalization of the molecule itself, for instance, through a catalyzed reaction that distinguishes between the two enantiotopic ortho C-H bonds, although this is a more advanced and challenging approach.
Applications of 4 Tert Butoxy Methyl Aniline in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Chemical Architectures
4-[(Tert-butoxy)methyl]aniline serves as a valuable building block in organic synthesis, primarily owing to the presence of two key functional groups: a primary aromatic amine and a tert-butoxy (B1229062) protected hydroxymethyl group. The aniline (B41778) moiety provides a nucleophilic center and a site for diazotization, allowing for a wide range of transformations. The tert-butoxymethyl group, being a protected form of a primary alcohol, offers a latent functionality that can be revealed under specific acidic conditions. This dual functionality allows for sequential and controlled modifications, making it an attractive starting material for the synthesis of more complex molecules.
The strategic importance of this compound lies in its ability to introduce a protected aminomethylphenylene unit into a target structure. The tert-butoxy group is a sterically bulky protecting group that is stable under a variety of reaction conditions, yet can be selectively removed when desired. This property is crucial in multi-step syntheses where the protection and deprotection of functional groups need to be carefully orchestrated.
While detailed research findings on the extensive use of this compound in the synthesis of highly complex, multi-cyclic natural products or pharmaceuticals are not widely documented in publicly available literature, its structural motifs are found in various advanced intermediates. Its application is inferred from the general utility of substituted anilines in the construction of complex organic frameworks.
Table 1: Key Functional Groups of this compound and Their Synthetic Potential
| Functional Group | Type | Synthetic Potential |
| -NH₂ | Primary Aromatic Amine | Nucleophilic substitution, diazotization, amide formation, directing group in electrophilic aromatic substitution. |
| -CH₂-O-C(CH₃)₃ | Tert-butoxymethyl | Protected primary alcohol, can be deprotected to reveal a hydroxymethyl group for further functionalization. |
Precursors for Nitrogen-Containing Heterocyclic Ring Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound possesses the necessary functionalities to serve as a precursor for certain heterocyclic systems, although specific examples in the scientific literature are not abundant. The primary amine of the aniline moiety is a key reactive site for the construction of nitrogen-containing rings.
In principle, the aniline nitrogen can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles to form heterocycles. For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of quinoline (B57606) derivatives, while reaction with α-haloketones could yield indole (B1671886) or other related fused systems. The tert-butoxymethyl substituent would be carried through these transformations, offering a point for further modification on the resulting heterocyclic core.
Utility in Carbon-Carbon Bond-Forming Reactions
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. As a primary amine, this compound can, in principle, participate in Mannich-type reactions. The resulting Mannich base would incorporate the 4-[(tert-butoxy)methyl]phenylamino moiety.
However, a review of the scientific literature does not provide specific examples of the use of this compound in Mannich reactions or other related aminomethylation processes. The reactivity of the aniline nitrogen might be attenuated by the electronic properties of the substituent, and other aniline derivatives are more commonly employed for these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. Aniline derivatives can be converted to the corresponding aryl halides or triflates, which are suitable substrates for these reactions. For example, diazotization of this compound followed by a Sandmeyer-type reaction could yield the corresponding aryl halide. This halogenated derivative could then participate in Suzuki or Heck coupling reactions to introduce new aryl or vinyl substituents at that position.
Conversely, the amino group can be a challenging functionality in some cross-coupling reactions, sometimes requiring protection. Despite the general utility of aniline derivatives in cross-coupling chemistry, specific examples detailing the application of this compound in Suzuki or Heck reactions are not prominently featured in the available scientific literature.
Development and Utilization of Chiral Ligands and Catalysts
The synthesis of chiral ligands for asymmetric catalysis is a field of intense research. Molecules possessing both a coordinating heteroatom (like nitrogen) and a sterically defined framework are often excellent candidates for chiral ligands. While the core structure of this compound is achiral, it could potentially be elaborated into a chiral ligand through modification of the amine or the benzylic position after deprotection.
For instance, the aniline nitrogen could be functionalized with a chiral auxiliary, or the deprotected hydroxymethyl group could be used to introduce a chiral phosphorus or nitrogen-containing coordinating group. However, there is no specific information available in the scientific literature to suggest that this compound has been developed or utilized for the synthesis of chiral ligands or catalysts for asymmetric synthesis. The focus in the literature is often on other aniline derivatives with different substitution patterns for these applications.
Table 2: Summary of Investigated Applications
| Application | Subsection | Research Findings |
| Versatile Building Block | 5.1 | Possesses key functional groups for multi-step synthesis, but extensive examples in highly complex architectures are not documented. |
| Precursor for Heterocycles | 5.2 | Theoretically plausible due to the amine functionality, but specific literature examples are scarce. |
| Mannich Reactions | 5.3.1 | No specific examples found in the scientific literature. |
| Cross-Coupling Reactions | 5.3.2 | Potential for use after conversion to an aryl halide, but direct applications are not well-documented. |
| Chiral Ligands/Catalysts | 5.4 | No evidence found in the literature for its use in the development of chiral ligands or catalysts. |
Computational Chemistry Investigations of 4 Tert Butoxy Methyl Aniline Systems
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to find the optimized molecular geometry by locating the minimum energy on the potential energy surface.
For 4-[(Tert-butoxy)methyl]aniline, these calculations would elucidate key structural parameters. The geometry of the aniline (B41778) ring, the orientation of the amino group, and the conformational flexibility of the (tert-butoxy)methyl substituent are of primary interest. The bulky tert-butyl group likely imposes significant steric constraints, influencing the rotational barrier around the C-O and C-C bonds of the side chain.
Theoretical calculations can identify various stable conformers and their relative energies. This information is crucial for understanding how the molecule's shape affects its physical properties and biological interactions. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Note: The following table is illustrative of the data that would be generated from quantum chemical calculations. Specific values for this compound are not available in the cited literature.)
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-N (amino) | Data not available | |
| C-C (ring) | Data not available | |
| C-O (ether) | Data not available | |
| **Bond Angles (°) ** | ||
| H-N-H | Data not available | |
| C-O-C | Data not available | |
| Dihedral Angles (°) | ||
| C-C-O-C | Data not available |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. For an aniline derivative like this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution, N-alkylation, or oxidation.
For instance, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially attack the ortho or meta positions relative to the amino group, and how the (tert-butoxy)methyl substituent influences this regioselectivity. Transition state theory can be used in conjunction with these calculations to determine reaction rates. researchgate.netmdpi.com Although detailed mechanistic studies for many aniline derivatives exist, specific theoretical investigations into the reaction mechanisms of this compound are not prominently featured in available literature. researchgate.netmdpi.comnih.gov
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR)
Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). By calculating the ¹H and ¹³C NMR spectra for different possible conformers, a weighted average spectrum can be obtained that should closely match experimental results. This can aid in the assignment of complex spectra and provide confidence in the determined structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These theoretical frequencies help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretches of the amine, C-O stretches of the ether, and aromatic C-H bends. mdpi.com
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table illustrates the type of data generated from spectroscopic predictions. Specific calculated values for this compound are not available in the cited literature.)
| Spectrum | Nucleus/Mode | Predicted Value | Experimental Value |
| ¹³C NMR | C (ipso-NH₂) | Data not available | Data not available |
| C (ipso-CH₂O) | Data not available | Data not available | |
| C (tert-butyl) | Data not available | Data not available | |
| ¹H NMR | H (NH₂) | Data not available | Data not available |
| H (Aromatic) | Data not available | Data not available | |
| H (CH₂) | Data not available | Data not available | |
| IR (cm⁻¹) | N-H stretch | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
Studies on Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods provide a wealth of information about the distribution of electrons.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen atom and the oxygen atom, indicating their nucleophilic character.
Reactivity Descriptors: Other descriptors such as Mulliken charges, chemical hardness, and softness can be calculated to provide a more quantitative measure of reactivity at different atomic sites.
Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: This table is a template for data that would be obtained from electronic structure calculations. Specific values for this compound are not available in the cited literature.)
| Property/Descriptor | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Mulliken Charge on N | Data not available |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, an MD simulation could be used to study its conformational landscape in a solvent, mimicking real-world conditions. mdpi.comresearchgate.net This would provide insights into the flexibility of the (tert-butoxy)methyl side chain and how its orientation changes over time. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the aniline's amino group and solvent molecules. This information is particularly valuable for understanding how the molecule behaves in solution and how it might interact with a biological target. mdpi.comresearchgate.net
Advanced Analytical Techniques for Characterization of 4 Tert Butoxy Methyl Aniline and Its Derivatives
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating 4-[(Tert-butoxy)methyl]aniline from starting materials, by-products, and other impurities that may be present after a chemical synthesis. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can serve as an excellent tool for assessing purity and identifying volatile impurities. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.
Following separation, the analyte is ionized, typically through electron ionization (EI), causing fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways would likely include:
Alpha-cleavage: The bond between the benzylic carbon and the ether oxygen is susceptible to cleavage.
Loss of the tert-butyl group: A prominent fragmentation pathway would be the loss of a tert-butyl radical or cation, resulting in a significant peak corresponding to the loss of 57 mass units.
Formation of a tropylium ion: Rearrangement of the benzyl fragment can lead to the formation of a stable tropylium ion.
Cleavage of the C-N bond: As is common with anilines, cleavage adjacent to the C-N bond can also occur.
A hypothetical GC-MS data table for this compound is presented below, illustrating expected retention time and key mass fragments.
| Parameter | Value |
| Retention Time (min) | 12.5 (predicted) |
| Molecular Ion [M]⁺ | m/z 193 (predicted) |
| Key Fragments (m/z) | 136, 106, 91, 77, 57 |
| Ionization Mode | Electron Ionization (EI) |
| Carrier Gas | Helium |
| Column Type | DB-5MS or similar non-polar capillary |
For less volatile derivatives or for analyses where thermal degradation is a concern, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. znaturforsch.com This technique separates compounds in the liquid phase, typically using a reversed-phase column, before they are ionized. znaturforsch.com
Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecule [M+H]⁺ with minimal fragmentation. core.ac.uk This is particularly useful for confirming the molecular weight of the parent compound. In tandem mass spectrometry (MS/MS), the protonated molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. This process provides valuable structural information.
For this compound, ESI would likely produce a strong signal for the [M+H]⁺ ion at m/z 194. Subsequent MS/MS analysis would induce fragmentation, with the most probable cleavage being the loss of the tert-butyl group or the entire tert-butoxy (B1229062) group.
An illustrative data table for an LC-ESI-MS/MS analysis is provided below.
| Parameter | Value |
| Retention Time (min) | 5.8 (predicted) |
| Precursor Ion [M+H]⁺ | m/z 194 |
| Product Ions (m/z) | 138, 107, 91 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Column Type | C18 reversed-phase |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. core.ac.ukmdpi.com By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. researchgate.net
For this compound (C₁₁H₁₇NO), the theoretical exact mass of the monoisotopic molecular ion can be calculated with high precision. This experimental value is then compared to the theoretical mass, and a mass accuracy value, typically in parts per million (ppm), is determined. A low ppm error provides strong evidence for the assigned molecular formula.
The table below shows the calculated exact mass for the protonated molecule of this compound.
| Ion Formula | Theoretical Exact Mass (m/z) |
| [C₁₁H₁₇NO + H]⁺ | 194.1383 |
| [C₁₁H₁₇NO + Na]⁺ | 216.1202 |
An experimentally determined mass that is within a few ppm of the theoretical mass provides high confidence in the elemental composition of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methylene (B1212753) protons, and the tert-butyl protons. The aromatic protons would appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. A unique signal is expected for each chemically distinct carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~ 1.3 | singlet | 9H |
| -NH₂ | ~ 3.6 (broad) | singlet | 2H |
| -CH₂- | ~ 4.5 | singlet | 2H |
| Aromatic H (ortho to NH₂) | ~ 6.7 | doublet | 2H |
| Aromatic H (meta to NH₂) | ~ 7.1 | doublet | 2H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ | ~ 28 |
| -C(CH₃)₃ | ~ 73 |
| -CH₂- | ~ 65 |
| Aromatic C (ortho to NH₂) | ~ 115 |
| Aromatic C (meta to NH₂) | ~ 129 |
| Aromatic C (ipso to CH₂) | ~ 130 |
| Aromatic C (ipso to NH₂) | ~ 145 |
While 1D NMR provides fundamental structural information, 2D NMR techniques are often necessary to definitively establish the connectivity of atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show a correlation between the two sets of aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgcolumbia.edu This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~65 ppm, confirming the C-H bond of the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org This is crucial for establishing the connectivity between different functional groups. For instance, an HMBC spectrum would show a correlation between the methylene protons (~4.5 ppm) and the ipso-carbon of the aromatic ring (~130 ppm), as well as the quaternary carbon of the tert-butyl group (~73 ppm), thus confirming the C-CH₂-O-C(CH₃)₃ linkage.
Together, these advanced analytical techniques provide a comprehensive and unambiguous characterization of this compound and its derivatives, ensuring the correct structure and purity of the compound.
Green Chemistry Principles in the Synthesis and Transformations of 4 Tert Butoxy Methyl Aniline
Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents account for a significant portion of waste in chemical processes. nih.gov Traditional syntheses often employ volatile organic compounds (VOCs) that pose environmental and health risks. In the synthesis of anilines and their derivatives, a shift towards more sustainable alternatives is being explored.
For the reduction of a nitro precursor to form an aniline (B41778), ethanol (B145695) is a commonly used solvent that is considered greener than many alternatives due to its renewable origin and lower toxicity. chemicalbook.com Water is an even more desirable green solvent, and its use in catalytic reduction processes is an area of active research. acs.org For instance, the catalytic reduction of 4-nitrophenol, a related transformation, has been successfully demonstrated in water using various nanocatalysts. elsevierpure.comnih.gov
Solvent-free, or solid-state, reactions represent an ideal green chemistry scenario by completely eliminating solvent waste. Microwave-assisted solvent-free synthesis has been reported for various organic transformations, including the synthesis of benzotriazole (B28993) derivatives, which demonstrates the potential for such techniques to be applied to intermediates like 4-[(Tert-butoxy)methyl]aniline. asianpubs.org
Table 1: Comparison of Solvents for Chemical Synthesis
| Solvent | Classification | Key Considerations |
| Dichloromethane | Halogenated | Hazardous, potential carcinogen, high environmental impact. |
| Toluene (B28343) | Hydrocarbon | Volatile, toxic, derived from petrochemicals. |
| Ethanol | Alcohol | Renewable resource, lower toxicity, biodegradable. chemicalbook.com |
| Water | Inorganic | Non-toxic, non-flammable, environmentally benign. acs.org |
| Supercritical CO2 | Green Solvent | Non-toxic, readily available, easily removed. |
This interactive table allows for a comparison of different solvent types based on their environmental and safety profiles.
Development of Catalytic Systems for Enhanced Atom Economy and Selectivity
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. primescholars.comwordpress.com Catalytic reactions are inherently more atom-economical than stoichiometric ones as they reduce the amount of reagents needed. rsc.org
In the synthesis of anilines via nitro group reduction, catalytic hydrogenation is a prime example of a high atom economy process. primescholars.com The use of heterogeneous catalysts, such as platinum or palladium on a carbon support (Pt/C or Pd/C), with hydrogen gas is a well-established and atom-economical method. The only byproduct in this ideal reaction is water. rsc.org Research is ongoing to develop more sustainable catalysts using earth-abundant and less toxic metals. For example, copper nanowires have shown excellent catalytic performance in the reduction of 4-nitrophenol. nih.gov
For the etherification step to introduce the tert-butoxy (B1229062) group, a catalytic approach would also enhance atom economy. Traditional methods might use a stoichiometric amount of a strong base, leading to significant salt waste. A catalytic acid-catalyzed reaction with isobutylene (B52900) or a related reagent would be a greener alternative. researchgate.net
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | Description | % Atom Economy (Typical) | Byproducts |
| Addition | Reactants combine to form a single product. | 100% | None |
| Substitution | Part of one molecule is replaced by another atom/group. | <100% | Displaced atom/group |
| Elimination | A molecule splits into two smaller ones. | <100% | Small molecule (e.g., H2O) |
| Rearrangement | Atoms within a molecule are rearranged. | 100% | None |
This table provides a general overview of the atom economy associated with different reaction types relevant to organic synthesis.
Energy-Efficient Reaction Methodologies (e.g., Microwave-Assisted Synthesis)
Reducing energy consumption is another key principle of green chemistry. reachemchemicals.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and reduced energy usage compared to conventional heating methods. tandfonline.comnih.gov
Microwave irradiation can be effectively applied to various reactions relevant to the synthesis of this compound. For instance, the synthesis of substituted anilines from aryl halides has been achieved with decreased reaction times and minimal purification using microwave assistance in aqueous solutions. tandfonline.com Similarly, microwave heating has been successfully employed for the benzylation of alcohols to form ethers, a reaction analogous to the tert-butylation required for the target molecule. nih.govresearchgate.net These studies suggest that a microwave-assisted approach could be a viable and energy-efficient method for producing this compound.
Strategies for Waste Minimization and By-product Valorization
Waste prevention is the first and most important principle of green chemistry. nih.gov This involves designing synthetic routes that generate minimal waste and finding value in any byproducts that are formed. In pharmaceutical synthesis, poor atom economy can lead to substantial waste generation. primescholars.com
In the context of this compound synthesis, a catalytic reduction of the corresponding nitro compound is superior to older methods that used stoichiometric reducing agents like iron in acidic media, which generated large amounts of iron oxide sludge. rsc.org The catalytic route with hydrogen gas produces only water as a byproduct.
By-product valorization involves finding applications for the side products of a reaction. For example, if a synthesis route produces a salt as a byproduct, exploring its use in other industrial processes can contribute to a circular economy model. While specific high-value byproducts are not immediately obvious in the likely synthetic routes for this compound, a thorough process analysis could reveal opportunities for valorization.
Assessment of Environmental Impact of Synthetic Routes
A holistic assessment of the environmental impact of a synthetic route can be achieved through life cycle assessment (LCA). LCA evaluates the environmental footprint of a product from raw material extraction to final disposal. nih.gov This includes assessing the toxicity of reagents and solvents, energy consumption, and waste generation.
Medicinal Chemistry Research and Pharmacophore Development Via 4 Tert Butoxy Methyl Aniline Scaffolds
Design Principles for Aniline-Based Scaffolds in Biologically Relevant Molecules
The utility of aniline-based scaffolds in the design of biologically active molecules stems from several key principles. The aniline (B41778) moiety itself, consisting of an amino group attached to a benzene (B151609) ring, provides a versatile platform for establishing crucial interactions with biological targets. The aromatic ring can participate in π-stacking and hydrophobic interactions within protein binding pockets, while the amino group can act as a hydrogen bond donor and a key synthetic handle for further molecular elaboration.
The substitution pattern on the aniline ring is a critical determinant of a molecule's biological activity. By introducing various functional groups at different positions, medicinal chemists can fine-tune the scaffold's electronic properties, lipophilicity, and steric profile. This modulation influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific target. For instance, the 2-substituted aniline scaffold has been widely utilized in the development of anti-tumor agents, including potent kinase inhibitors. The tert-butyl group, in particular, is a ubiquitous motif in medicinal chemistry, known for its significant steric bulk which can shield adjacent functional groups from metabolic degradation or enforce a specific conformation required for biological activity. However, its high lipophilicity can also present challenges, making strategic placement and modification crucial.
Aniline scaffolds are prevalent in a wide range of approved drugs and natural products, highlighting their biological importance. Their incorporation into drug candidates is often a strategic choice to optimize interactions with biological targets and improve pharmacological properties.
Synthetic Approaches to Pharmacologically Relevant Analogues
The 4-[(Tert-butoxy)methyl]aniline scaffold serves as a versatile building block for synthesizing a diverse library of pharmacologically relevant analogues. Its precursor, 4-aminobenzyl alcohol, is a key intermediate in the synthesis of numerous biologically active molecules, including pharmaceuticals and materials for bioconjugation. The primary sites for synthetic modification are the amino group and the aromatic ring.
The nucleophilic amino group is readily functionalized through various reactions:
Acylation and Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides, a common linkage in many drug molecules.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Heterocycle Formation: The amino group can be incorporated into heterocyclic ring systems, such as pyrimidines or quinolines, which are common scaffolds in kinase inhibitors. For example, aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases.
The aromatic ring can undergo electrophilic aromatic substitution reactions, although the activating nature of the amino group often requires protective strategies to control regioselectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, provide powerful methods for introducing carbon-carbon or carbon-nitrogen bonds at specific positions on the ring, enabling the synthesis of highly functionalized derivatives. The development of palladium/norbornene cooperative catalysis has further expanded the ability to functionalize aniline precursors with high selectivity. These synthetic strategies allow for the systematic modification of the this compound core to explore structure-activity relationships and optimize therapeutic potential.
Structure-Activity Relationship (SAR) Investigations from a Synthetic and Structural Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For aniline-based scaffolds, SAR investigations typically involve synthesizing a series of analogues with systematic variations and evaluating their effects on a biological target. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed to identify key molecular properties contributing to activity.
For derivatives of this compound, SAR studies would focus on modifications at several key positions:
The Amino Group (N-position): The size, polarity, and hydrogen-bonding capacity of substituents on the nitrogen atom can drastically alter binding affinity.
The Aromatic Ring: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) at the ortho or meta positions relative to the amino group can modulate the electronic nature of the ring and introduce new points of interaction with a target protein.
The Benzylic Position: While the tert-butoxymethyl group is a defining feature, replacing the tert-butoxy (B1229062) group with other ethers, esters, or amides can probe the importance of its steric bulk and lipophilicity.
Studies on anilinoquinolines and aniline pyrimidines as kinase inhibitors have shown that steric and hydrophobic interactions are often dominant factors in determining activity. For instance, QSAR models have indicated that bulky groups at certain positions are desirable for enhanced inhibitory activity, while hydrophilic groups at other positions can be beneficial. The table below illustrates a hypothetical SAR for a series of inhibitors based on the this compound scaffold, where "Activity" represents a generic measure of biological potency (e.g., lower IC₅₀ means higher activity).
| Compound | Scaffold | R1 (N-Substitution) | R2 (Ring Substitution) | Relative Activity | Rationale |
|---|---|---|---|---|---|
| 1 | This compound | -H | -H | Baseline | Unsubstituted parent compound. |
| 2 | This compound | -C(O)CH₃ (Acetyl) | -H | Decreased | Small amide may not provide optimal interactions. |
| 3 | This compound | -pyrimidinyl | -H | Increased | Pyrimidine core introduces key H-bond acceptors for kinase binding. |
| 4 | This compound | -pyrimidinyl | 3-Cl | Significantly Increased | Electron-withdrawing group and steric bulk at R2 enhance binding affinity. |
| 5 | This compound | -pyrimidinyl | 3-OH | Decreased | Introduction of a polar group at a hydrophobic site disrupts binding. |
These systematic investigations are crucial for refining lead compounds into clinical candidates with improved potency and selectivity.
Preparation of Haptens and Advanced Bio-conjugates for Research Applications
The chemical reactivity of the aniline moiety makes it a valuable component in the synthesis of haptens and for the construction of advanced bioconjugates. A hapten is a small molecule that can elicit an immune response when attached to a large carrier molecule, such as a protein. The this compound scaffold can be incorporated into a more complex structure designed to mimic an epitope of interest. The aniline's amino group can then be used as a reactive handle to conjugate the hapten to a carrier protein, often after being converted to a more reactive functional group or by using crosslinking agents.
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology and drug delivery. Aniline derivatives are increasingly used in novel bioconjugation strategies. For example, new methods have been developed based on the chemoselective oxidative coupling of anilines to electron-rich aromatic rings, such as those in N,N-dialkyl-p-phenylenediamines or tyrosine residues on proteins. This reaction proceeds rapidly in aqueous buffer, is highly selective for the aniline moiety, and forms stable covalent bonds. This allows for the site-selective modification of proteins, enabling the attachment of synthetic components like polyethylene glycol (PEG) chains, fluorescent dyes, or other research probes. The ability to install aniline groups onto proteins and subsequently modify them provides a powerful platform for creating complex, functional biomaterials and therapeutic constructs.
Development of Prodrug Strategies Incorporating Tert-Butoxy Groups
A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent in the body through metabolic processes. This strategy is often used to overcome undesirable drug properties such as poor solubility, low permeability, rapid metabolism, or toxicity. The tert-butoxy group, a key feature of this compound, can play a significant role in prodrug design.
The tert-butyl group is highly lipophilic, and its incorporation into a molecule generally increases its ability to cross biological membranes, such as the blood-brain barrier (BBB). For central nervous system (CNS) drugs, increasing lipophilicity is a common strategy to enhance brain penetration. For example, a tertiary butyl ester of chlorambucil was shown to enter and remain within the brain, demonstrating the utility of this approach.
The tert-butoxymethyl group in the title compound is a tert-butyl ether. Ether linkages can be designed as bioreversible promoieties that are cleaved by metabolic enzymes, such as cytochrome P450s, to release the active parent drug (in this case, a benzyl alcohol derivative). This cleavage can unmask a hydroxyl group, which may be essential for the drug's activity. Furthermore, the steric bulk of the tert-butyl group can protect a labile part of the molecule from premature metabolism, thereby increasing its half-life and systemic exposure. Recently, tert-butyl ester-based prodrugs of the glutamine antagonist 6-diazo-5-oxo-l-norleucine (DON) were developed to enhance metabolic stability and improve tumor-specific delivery. These examples highlight the potential for incorporating tert-butoxy or related tert-butyl groups into prodrugs to improve their pharmacokinetic and therapeutic profiles.
Materials Science Applications of 4 Tert Butoxy Methyl Aniline Derived Compounds
Integration of Aniline (B41778) Derivatives into Polymeric Structures and Frameworks
Aniline and its derivatives are fundamental precursors in the synthesis of various polymeric structures, most notably polyanilines and aromatic polyamides. The primary amino group of the aniline moiety allows for straightforward polymerization through oxidative coupling or condensation reactions. The substituent at the para position of the aniline ring plays a crucial role in determining the properties of the resulting polymer, such as solubility, processability, and electronic characteristics.
In the case of 4-[(Tert-butoxy)methyl]aniline, the tert-butoxymethyl group introduces significant steric bulk. This feature could potentially lead to polymers with increased solubility in common organic solvents, a common challenge in the processing of rigid-rod polymers like many polyanilines and aramids. Furthermore, the tert-butoxy (B1229062) group is known to be thermally cleavable, which could be exploited as a post-polymerization modification strategy to alter the polymer's properties. For instance, thermal treatment could remove the tert-butyl group, leaving a hydroxymethyl group that could participate in cross-linking reactions to enhance the thermal and mechanical stability of the material.
Another promising area for the integration of aniline derivatives is in the burgeoning field of Covalent Organic Frameworks (COFs). These are crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. Typically, anilines are used as multitopic building blocks that react with aldehydes to form porous imine-linked frameworks. While there are no specific reports on the use of this compound in COF synthesis, its structure suggests it could be a valuable monomer for creating functionalized frameworks. The bulky side group might influence the stacking and porosity of the resulting COF, and its potential for post-synthetic modification could be used to introduce new functionalities within the pores.
Synthesis of Functional Organic Materials with Tailored Properties
The synthesis of functional organic materials with precisely controlled properties is a cornerstone of modern materials chemistry. The molecular structure of this compound offers several avenues for the creation of such materials. The aniline functionality can be readily modified through a variety of organic reactions to introduce different functional groups, thereby tuning the electronic and physical properties of the molecule.
For example, the amino group can be diazotized and subsequently replaced with a wide range of substituents, opening up pathways to a diverse library of derivatives. These derivatives could be designed to exhibit specific properties such as liquid crystallinity or nonlinear optical activity. The presence of the tert-butoxymethyl group could influence the packing of these molecules in the solid state, which is a critical factor for many functional organic materials.
Exploration as Precursors for Optoelectronic and Electronic Materials
Aniline-based compounds are integral to the development of organic optoelectronic and electronic materials. Polyaniline, in its conductive emeraldine (B8112657) salt form, is one of the most studied conducting polymers. The electronic properties of polyaniline can be tuned by modifying the aniline monomer. The introduction of the tert-butoxymethyl group in this compound could impact the electronic properties of the corresponding polymer. The electron-donating nature of the ether oxygen might influence the polymer's oxidation potential and conductivity.
Moreover, the potential for post-synthetic modification by cleaving the tert-butoxy group could provide a method to create patterned conductive surfaces. For instance, a film of poly(this compound) could be selectively exposed to heat or acid to create conductive regions where the protecting group has been removed, and insulating regions where it remains. This could have applications in the fabrication of printed electronic circuits or sensors.
Design of Responsive Materials based on Aniline Functionality
Responsive or "smart" materials, which change their properties in response to external stimuli such as pH, temperature, or light, are of great interest for applications in sensing, drug delivery, and soft robotics. The aniline functional group is inherently pH-responsive due to the basicity of the amino group. At low pH, the amino group is protonated, leading to changes in the material's solubility, conformation, and electronic properties. This pH-responsiveness is a key feature of polyaniline-based sensors.
Polymers derived from this compound would be expected to exhibit pH-responsive behavior. Furthermore, the thermal lability of the tert-butoxy group introduces a potential for thermo-responsive behavior. A material incorporating this monomer could be designed to undergo a change in its chemical structure and properties upon heating. For example, a hydrogel cross-linked with a derivative of this compound could be engineered to release a payload upon thermal cleavage of the tert-butoxy group.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves steric effects and confirms tert-butoxy spatial arrangement (e.g., bond angles of ~109.5° for the tert-butyl group) .
- NMR spectroscopy : Key signals include a singlet for tert-butyl protons (~1.3 ppm) and aromatic protons (~6.5–7.2 ppm). Discrepancies in δ values between batches may indicate impurities .
- HPLC : A reverse-phase C18 column with acetonitrile/water (70:30) effectively separates unreacted aniline precursors .
How can researchers address challenges related to the compound’s stability under various storage conditions?
Advanced Research Focus
The compound is sensitive to hydrolysis due to the labile tert-butoxy group. Stability studies recommend storage under inert gas (N₂/Ar) at –20°C in amber vials to prevent UV degradation. Accelerated aging tests (40°C, 75% humidity) show <5% decomposition over 30 days when stored with desiccants. Avoid aqueous buffers in experimental workflows unless stabilized by co-solvents like DMSO .
What are the common side reactions encountered during synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- N-Alkylation : Competing alkylation of the aniline’s NH₂ group can occur. Using Boc-protected intermediates () or bulky bases (e.g., LiHMDS) minimizes this .
- Oxidation : The tert-butoxy group may oxidize under acidic conditions. Catalytic amounts of BHT (butylated hydroxytoluene) suppress radical formation .
- Byproduct formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:4) to detect early-stage impurities .
What role does this compound play in developing advanced materials or pharmaceutical intermediates?
Advanced Research Focus
The compound serves as a building block for:
- Polymer precursors : Its steric bulk improves thermal stability in polyimides.
- Pharmaceutical intermediates : The Boc-protected derivative () is a key intermediate in cyclopropane-based kinase inhibitors.
- Liquid crystals : Analogues like 4-(octyloxy)aniline () are structurally similar but lack the tert-butoxy group’s rigidity .
How does the steric bulk of the tert-butoxy group influence solubility and crystallinity?
Basic Research Focus
The tert-butoxy group reduces solubility in polar solvents (e.g., water solubility: <0.1 mg/mL) but enhances solubility in chlorinated solvents (e.g., chloroform: ~50 mg/mL). Crystallinity is lower compared to linear alkoxy derivatives (e.g., 4-(hexyloxy)aniline in ) due to disrupted molecular packing, as observed in X-ray diffraction .
What are the best practices for handling and disposing of this compound in laboratory settings?
Q. Basic Research Focus
- Handling : Use nitrile gloves and fume hoods to avoid inhalation. Avoid contact with acids to prevent tert-butoxy cleavage .
- Disposal : Neutralize with dilute NaOH (pH 7–8) before incineration. Do not dispose via aqueous drains due to potential aquatic toxicity .
Are there known discrepancies in reported spectral data, and how should researchers resolve them?
Advanced Research Focus
Discrepancies in ¹³C NMR (e.g., tert-butyl carbon shifts ranging from 28.5–29.5 ppm) arise from solvent polarity differences. Cross-validate using high-resolution mass spectrometry (HRMS) and IR (C-O stretch at ~1100 cm⁻¹). For conflicting melting points, DSC analysis under N₂ provides reliable data .
What strategies are recommended for functionalizing this compound to create novel derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
